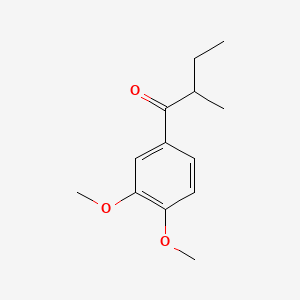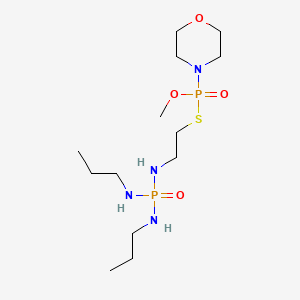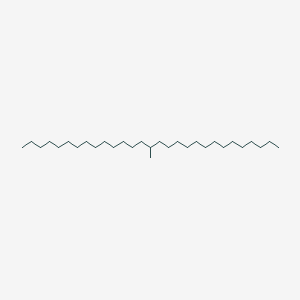
3-(Heptadecafluorooctyl)-1,2,4-trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Heptadecafluorooctyl)-1,2,4-trioxolane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of the heptadecafluorooctyl group imparts significant hydrophobicity and chemical stability to the molecule, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane typically involves the reaction of heptadecafluorooctyl alcohol with ozone. The reaction is carried out under controlled conditions to ensure the formation of the trioxolane ring. The process generally requires low temperatures and an inert atmosphere to prevent the decomposition of the intermediate ozonides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-(Heptadecafluorooctyl)-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Heptadecafluorooctyl)-1,2,4-trioxolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.
作用機序
The mechanism of action of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane involves its interaction with biological membranes and proteins. The hydrophobic heptadecafluorooctyl group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The trioxolane ring can also participate in redox reactions, leading to the generation of reactive oxygen species that can further influence biological processes.
類似化合物との比較
Similar Compounds
- 3-(Heptadecafluorooctyl)aniline
- Bis(heptadecafluorooctyl)phosphinic acid
- Heptadecafluorooctanesulfonic acid
Uniqueness
3-(Heptadecafluorooctyl)-1,2,4-trioxolane is unique due to the presence of the trioxolane ring, which imparts distinct chemical reactivity compared to other fluorinated compounds. This structural feature allows it to participate in specific redox reactions and makes it a valuable compound for various applications.
特性
CAS番号 |
63967-43-1 |
|---|---|
分子式 |
C10H3F17O3 |
分子量 |
494.10 g/mol |
IUPAC名 |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C10H3F17O3/c11-3(12,2-28-1-29-30-2)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 |
InChIキー |
JZLSJSIYEYSKCH-UHFFFAOYSA-N |
正規SMILES |
C1OC(OO1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


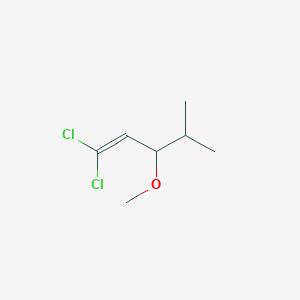


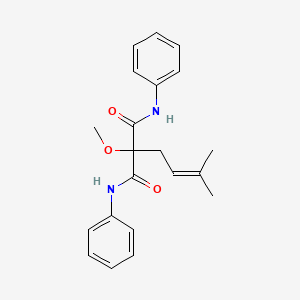
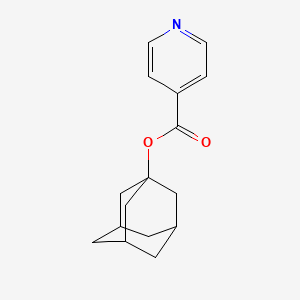

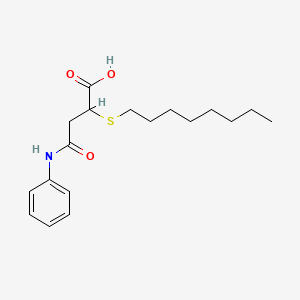
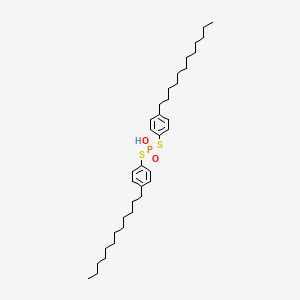
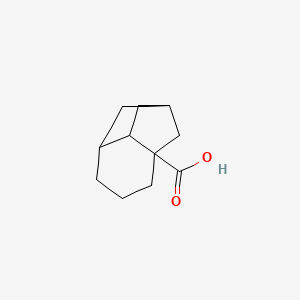
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

